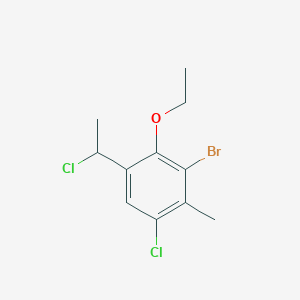
Tert-butyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate is a complex organic compound that belongs to the class of boronic esters. This compound is significant in various fields of scientific research due to its unique chemical structure and reactivity. It is often used as an intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Vorbereitungsmethoden
The synthesis of tert-butyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indoline derivatives and boronic acid derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the desired chemical transformations.
Substitution Reactions: The compound is synthesized through a series of substitution reactions, where functional groups are replaced with the desired boronic ester group.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Tert-butyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in various chemical transformations.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Suzuki-Miyaura Coupling: This is a common reaction for boronic esters, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of tert-butyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate involves its interaction with specific molecular targets. The boronic ester group is known to form reversible covalent bonds with diols and other nucleophiles, which can inhibit the activity of certain enzymes. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound also contains a boronic ester group but differs in its aromatic ring structure.
N-BOC-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: This compound has a similar boronic ester group but is based on a different heterocyclic structure.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
1337533-32-0 |
|---|---|
Molekularformel |
C19H27BFNO4 |
Molekulargewicht |
363.2 g/mol |
IUPAC-Name |
tert-butyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C19H27BFNO4/c1-17(2,3)24-16(23)22-11-10-12-14(22)9-8-13(15(12)21)20-25-18(4,5)19(6,7)26-20/h8-9H,10-11H2,1-7H3 |
InChI-Schlüssel |
FRNQZKXLRLVWDV-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=C2)N(CC3)C(=O)OC(C)(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Methyl-1-oxaspiro[5.5]undec-3-ene](/img/structure/B8632843.png)


![3,6-Dichloro-2-[(4-isocyanatophenoxy)methyl]pyridine](/img/structure/B8632855.png)





![Bis[4-(methoxycarbonyl)phenyl] butanedioate](/img/structure/B8632893.png)
![3-((6-isopropylpyridin-3-yl)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8632911.png)

